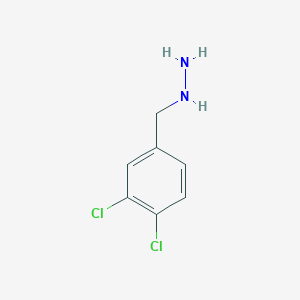

(3,4-Dichlorobenzyl)hydrazine

Overview

Description

“(3,4-Dichlorobenzyl)hydrazine” is a chemical compound with the molecular formula C7H8Cl2N2 . It is a solid substance and its IUPAC name is 1-(3,4-dichlorobenzyl)hydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of “(3,4-Dichlorobenzyl)hydrazine” is represented by the InChI code: 1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H . The average molecular mass is 191.058 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “(3,4-Dichlorobenzyl)hydrazine” are not available, it’s known that hydrazine derivatives can undergo various reactions. For instance, they can be converted to hydrazones, which can then be converted to alkanes .

Physical And Chemical Properties Analysis

“(3,4-Dichlorobenzyl)hydrazine” is a solid substance . It has a molecular weight of 227.52 and is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Effects of Hydrazine Exposure

Cancer Incidence and Mortality : Research indicates a relationship between hydrazine exposure and cancer incidence. A study examining aerospace workers exposed to hydrazine in rocket fuels found associations with lung and colorectal cancer incidence, suggesting that hydrazine exposure may increase cancer risk (Ritz et al., 2006).

Occupational Health Risks : Another study focused on the occupational exposure to hydrazines and the subsequent risk of cancer, concluding that while there was no significant evidence of increased cancer mortality among workers exposed to hydrazine, a definitive risk could not be confidently excluded due to the small sample size (Morris et al., 1984).

Therapeutic Applications and Effects

Hydrazine Sulfate in Cancer Treatment : Clinical trials investigating hydrazine sulfate for cancer treatment showed no significant benefit. Studies in patients with advanced colorectal cancer and non-small-cell lung cancer failed to demonstrate any improvement in survival rates or quality of life, suggesting that hydrazine sulfate may not be effective for these conditions (Loprinzi et al., 1994; Loprinzi et al., 1994).

Treatment of Hypertension : Vasodilator therapy, including the use of hydralazine, has been evaluated for its effects on mortality in chronic congestive heart failure. A Veterans Administration Cooperative Study highlighted the potential benefits and risks associated with vasodilator therapy, emphasizing the need for careful consideration in its application for heart failure treatment (Cohn et al., 1986).

Adverse Effects of Hydralazine in Pulmonary Hypertension : A study reported on the adverse effects of hydralazine hydrochloride in patients with primary pulmonary hypertension, indicating that it can lead to further elevation of pulmonary artery pressure and clinical deterioration, thus highlighting the importance of hemodynamic monitoring (Kronzon et al., 1982).

Safety And Hazards

properties

IUPAC Name |

(3,4-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBMILBFFMGAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dichlorobenzyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,7-diazaspiro[4.5]decane](/img/structure/B1646681.png)

![3-Benzyl-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1646710.png)

![Thiazolo[5,4-b]pyridine-6-carbaldehyde](/img/structure/B1646719.png)

![3-Methylimidazo[1,2-b]pyridazine](/img/structure/B1646735.png)

![2-Thiophenecarboxamide, 5-chloro-N-[3-[[3-cyano-4-(3-oxo-4-morpholinyl)phenyl]amino]-2-hydroxypropyl]-](/img/structure/B1646738.png)